6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione

Kinase inhibition Matrix metalloproteinase Structure-activity relationship

6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (CAS 613667-34-8; molecular formula C₁₇H₁₄N₂O₂; molecular weight 278.30 g/mol) is a synthetic pyrimidine-2,4-dione derivative bearing a phenyl substituent at position 5 and a 4-methylphenyl (p-tolyl) group at position The compound belongs to the broader class of 5,6-diaryl-pyrimidine-2,4-diones, a scaffold that has been explored in patent literature for matrix metalloproteinase-13 (MMP-13) inhibition and, more generally, for kinase inhibition. Currently, no primary research articles, peer-reviewed biological datasets, or regulatory filings were identified that report quantitative pharmacological, ADMET, or physicochemical profiling of this specific compound.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 613667-34-8
Cat. No. B12582335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione
CAS613667-34-8
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(20)19-17(21)18-15/h2-10H,1H3,(H2,18,19,20,21)
InChIKeyWPSZYHLQNUYQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (CAS 613667-34-8) – Compound Identity and Procurement Baseline


6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (CAS 613667-34-8; molecular formula C₁₇H₁₄N₂O₂; molecular weight 278.30 g/mol) is a synthetic pyrimidine-2,4-dione derivative bearing a phenyl substituent at position 5 and a 4-methylphenyl (p-tolyl) group at position 6. The compound belongs to the broader class of 5,6-diaryl-pyrimidine-2,4-diones, a scaffold that has been explored in patent literature for matrix metalloproteinase-13 (MMP-13) inhibition [1] and, more generally, for kinase inhibition. Currently, no primary research articles, peer-reviewed biological datasets, or regulatory filings were identified that report quantitative pharmacological, ADMET, or physicochemical profiling of this specific compound. Publicly available information is limited to vendor catalogue entries and database records. Consequently, this guide must explicitly state that high-strength, comparator-based differentiation evidence is extremely limited for this compound as of the present search.

Why Generic Substitution Is Not Advisable for 6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (613667-34-8)


Within the 5,6-diaryl-pyrimidine-2,4-dione chemotype, even minor alterations to the aryl substituents can drastically alter target selectivity, cellular potency, and pharmacokinetic properties. For instance, in a series of pyrimidine-2,4-dione-based MMP-13 inhibitors, changing the nature and position of aryl groups led to complete loss of enzyme inhibition in some analogs [1]. Similarly, related phenylpyrimidine anticancer agents demonstrated that moving a methyl substituent from one aryl ring to another, or replacing it with halogen, shifted IC₅₀ values against HeLa cells from low micromolar to inactive [2]. Therefore, in the absence of direct comparative data for 6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione, any substitution with a positional isomer or a halogenated analog (e.g., 6-(4-chlorophenyl)-5-phenyl- or 5-(4-methylphenyl)-6-phenyl-) cannot be assumed to preserve biological activity. Procurement decisions must treat this compound as a unique chemical entity whose differentiation from close analogs remains unquantified until experimental head-to-head data become available.

Quantitative Differentiation Evidence for 6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (613667-34-8)


Lack of Direct Comparative Biological Data: A Critical Evidence Gap

An exhaustive search of PubMed, patent databases, and authoritative chemistry repositories (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head comparison of 6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione against a named analog in a defined biological assay. No IC₅₀, Kᵢ, EC₅₀, or ADMET endpoint was found for this specific compound. This is the single most important evidence item: the compound's quantitative differentiation has not been established in the public domain . Users should therefore treat any procurement decision as an exploratory research activity rather than a selection based on proven superiority.

Kinase inhibition Matrix metalloproteinase Structure-activity relationship

Physicochemical Property Differentiation: Predicted LogP vs. Halogenated Analogs

In the absence of experimental data, in silico predictions can provide a preliminary differentiation basis. Using the XLogP3 algorithm (PubChem), 6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione has a predicted logP of approximately 3.0, positioning it within the typical range for orally bioavailable drugs (Rule of Five). By contrast, the 6-(4-chlorophenyl) analog is predicted to have a logP of approximately 3.5, indicating higher lipophilicity that could affect solubility and metabolic stability [1][2]. This ~0.5 logP difference may be meaningful for researchers selecting compounds for cell-based assays where nonspecific binding or solubility limits are critical, though it remains a class-level inference until experimentally verified.

Lipophilicity Drug-likeness ADME prediction

Structural Precedent: Methyl Position Is Critical for Kinase Inhibition Potency in Related Scaffolds

In a series of phenylpyrimidine derivatives evaluated for anticancer activity, compounds bearing a methyl group at specific positions on the pendant phenyl ring exhibited IC₅₀ values of 1.5 µM and 2.8 µM against HeLa cells, whereas close analogs lacking this methyl substitution or bearing other substituents were inactive (IC₅₀ >50 µM) [1]. Although this study did not include 6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione itself, it demonstrates that the presence and position of a single methyl group can confer up to a >30-fold potency advantage within the same chemotype. By extrapolation, the 4-methylphenyl substituent in the target compound may confer a selective advantage over the unsubstituted 6-phenyl analog; however, this remains a class-level inference that must be experimentally confirmed for this exact compound.

Kinase selectivity Phenylpyrimidine Anticancer

Recommended Application Scenarios for 6-(4-Methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione (613667-34-8)


Exploratory Medicinal Chemistry: Scaffold-Hopping and SAR Expansion

Given the established MMP-13 inhibitory activity of the pyrimidine-2,4-dione scaffold [1] and the known sensitivity of phenylpyrimidine anticancer activity to methyl substitution [2], this compound is most appropriately used as a starting point for systematic structure–activity relationship (SAR) studies. Researchers can compare it head-to-head with the 6-phenyl analog and the 6-(4-chlorophenyl) analog in MMP-13 enzymatic assays or kinase panels to generate the missing quantitative differentiation data.

Selectivity Profiling in Kinase Inhibitor Discovery

The 5-phenyl-6-(p-tolyl) substitution pattern is sterically and electronically distinct from common kinase inhibitor hinges. This compound may be evaluated in broad kinome profiling (e.g., DiscoverX KINOMEscan) alongside analogs to identify kinase targets that are uniquely sensitive to the 4-methylphenyl motif. The predicted moderate lipophilicity (XLogP3 ≈ 3.0) makes it a suitable candidate for initial screening without formulation challenges.

Reference Standard for Analytical Method Development

The compound's well-defined molecular weight (278.30 g/mol) and UV-active pyrimidine-2,4-dione core make it a candidate for use as a reference standard in HPLC or LC-MS method development, particularly when analyzing mixtures of diarylpyrimidine analogs. Its distinct retention time relative to halogenated analogs (predicted via logP difference) can aid peak identification in impurity profiling studies.

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